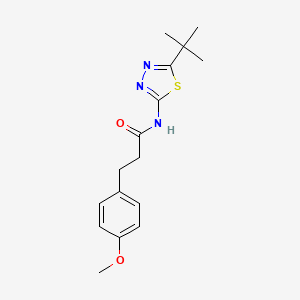![molecular formula C16H25N3O2 B5342637 N,N-diethyl-N'-methyl-N'-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2-ethanediamine](/img/structure/B5342637.png)
N,N-diethyl-N'-methyl-N'-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-N'-methyl-N'-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2-ethanediamine, commonly referred to as "NPEA", is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NPEA belongs to a class of compounds known as propenylamines and has been found to possess unique biochemical and physiological properties.
Wirkmechanismus
The exact mechanism of action of NPEA is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the histaminergic, dopaminergic, and serotonergic systems. NPEA has also been found to bind to sigma receptors, which are involved in modulating pain perception and drug addiction.
Biochemical and Physiological Effects:
NPEA has been found to have a range of biochemical and physiological effects. In animal studies, NPEA has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and antipsychotic effects. NPEA has also been found to reduce inflammation and oxidative stress, which may contribute to its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NPEA in lab experiments is its unique properties, which may provide insight into the mechanisms of various physiological processes. However, one limitation is that NPEA is a relatively new compound, and further research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on NPEA. One area of interest is its potential use in cancer treatment, particularly in combination with other drugs. Additionally, further research is needed to fully understand the mechanisms of action of NPEA and its potential use in treating various neurological and psychiatric disorders. Finally, there is a need for more studies on the safety and toxicity of NPEA, particularly in human subjects.
Synthesemethoden
The synthesis of NPEA involves the reaction of N,N-diethyl-N'-methyl-1,2-ethanediamine with 2-nitrochalcone in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain NPEA in a pure form.
Wissenschaftliche Forschungsanwendungen
NPEA has been studied for its potential therapeutic applications in various fields of science. In pharmacology, NPEA has been found to exhibit antihistaminic and anti-inflammatory properties. In addition, NPEA has been investigated for its potential use as an antidepressant and antipsychotic agent. Furthermore, NPEA has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-18(5-2)14-13-17(3)12-8-10-15-9-6-7-11-16(15)19(20)21/h6-11H,4-5,12-14H2,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQAZUOERPGGRN-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC=CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN(C)C/C=C/C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(allyloxy)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5342555.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5342573.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5342581.png)
![1-(4-fluorobenzyl)-4-[3-(1H-imidazol-1-yl)propanoyl]-2-isopropyl-1,4-diazepane](/img/structure/B5342594.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5342596.png)
![4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one semicarbazone](/img/structure/B5342602.png)
![6-{2-[3-methoxy-4-(1-naphthylmethoxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5342605.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5342615.png)
![2-({2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B5342623.png)
![N-{3-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5342644.png)

![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5342656.png)
